6,8-Dibromo-7-hydroxy-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one
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Overview
Description
6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one is a synthetic organic compound belonging to the class of flavonoids. It is characterized by the presence of bromine atoms at positions 6 and 8, a hydroxyl group at position 7, and a phenyl group at position 2 on the chroman-4-one skeleton. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one typically involves the bromination of 7-hydroxy-2-phenylchroman-4-one. The reaction is carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are optimized to achieve high yields and purity of the desired product .
Industrial Production Methods
While specific industrial production methods for 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, continuous flow reactors, and automated systems to ensure consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at position 7 can be oxidized to form a ketone or quinone derivative.
Reduction: The bromine atoms can be reduced to hydrogen, resulting in the formation of 7-hydroxy-2-phenylchroman-4-one.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted chroman-4-one derivatives, each with distinct chemical and biological properties. For example, the oxidation of 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one can yield 6,8-dibromo-2-phenylchroman-4-one-7-quinone, while reduction can produce 7-hydroxy-2-phenylchroman-4-one .
Scientific Research Applications
6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential antioxidant, antimicrobial, and anticancer activities.
Medicine: Research is ongoing to explore its therapeutic potential in treating diseases such as cancer, inflammation, and microbial infections.
Mechanism of Action
The mechanism of action of 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one involves its interaction with various molecular targets and pathways. The hydroxyl group at position 7 can participate in hydrogen bonding and redox reactions, while the bromine atoms can enhance the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate cellular processes such as oxidative stress, enzyme inhibition, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one include:
- 7-Hydroxy-2-phenylchroman-4-one
- 6,8-Diiodo-7-hydroxy-2-phenylchroman-4-one
- 6,8-Dibromo-5,7-dihydroxyflavone
Uniqueness
6,8-Dibromo-7-hydroxy-2-phenylchroman-4-one is unique due to the presence of bromine atoms at positions 6 and 8, which confer distinct chemical reactivity and biological activity compared to its analogs. The bromine atoms enhance the compound’s ability to interact with biological targets and improve its pharmacokinetic properties, making it a valuable compound for further research and development .
Properties
CAS No. |
61222-78-4 |
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Molecular Formula |
C15H10Br2O3 |
Molecular Weight |
398.04 g/mol |
IUPAC Name |
6,8-dibromo-7-hydroxy-2-phenyl-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C15H10Br2O3/c16-10-6-9-11(18)7-12(8-4-2-1-3-5-8)20-15(9)13(17)14(10)19/h1-6,12,19H,7H2 |
InChI Key |
IWGOYHXOHZEBOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC2=C(C(=C(C=C2C1=O)Br)O)Br)C3=CC=CC=C3 |
Origin of Product |
United States |
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